molecular formula C22H22FN3O4S B2450833 N-(4-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-28-1

N-(4-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2450833
CAS No.: 878056-28-1
M. Wt: 443.49
InChI Key: HCYOAOMWPAYAFL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS Number 878056-28-1) is a synthetic small molecule with a molecular formula of C₂₂H₂₂FN₃O₄S and a molecular weight of 443.49 g/mol . This acetamide-sulfonamide derivative features a complex structure incorporating fluorophenyl, indole, and pyrrolidinone moieties, making it a compound of significant interest in modern chemical research and drug discovery . The structural motifs present in this molecule are often investigated for their potential interactions with various biological targets. Similar sulfonamide and acetamide derivatives are frequently explored in preclinical research for their activity as enzyme modulators, including studies on glucokinase activators for metabolic diseases and calcium channel blockers . Its precise molecular architecture provides a valuable scaffold for studying structure-activity relationships (SAR), medicinal chemistry optimization, and biochemical probing. This product is supplied with a minimum purity of 90% and is intended for Research Use Only . It is strictly not for diagnostic, therapeutic, or human use. Researchers are advised to handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c23-16-7-9-17(10-8-16)24-21(27)15-31(29,30)20-13-26(19-6-2-1-5-18(19)20)14-22(28)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYOAOMWPAYAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a fluorophenyl group , an indole moiety , and a pyrrolidine ring , contributing to its distinct pharmacological profile. The synthesis generally involves multi-step organic reactions, including:

  • Formation of the Indole Derivative : Using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Pyrrolidine Moiety : Achieved through nucleophilic substitution reactions.

The presence of the fluorine atom enhances the compound's electronic properties and metabolic stability, potentially influencing its biological activity significantly .

The mechanism of action for this compound involves interactions with specific molecular targets:

  • The indole moiety binds to various receptors and enzymes, modulating their activity.
  • The fluorophenyl group may enhance binding affinity and selectivity.
  • The pyrrolidine ring can influence pharmacokinetic properties.

This multi-target interaction is crucial for its potential therapeutic applications .

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

Anticancer Activity

Studies have indicated that this compound can inhibit cancer cell proliferation. For instance, it has shown effectiveness against specific leukemia cell lines, with IC50 values indicating significant growth inhibition at low concentrations .

Antiviral Properties

The compound has been investigated for its antiviral potential, particularly against Hepatitis C virus (HCV). Research indicates that it can reduce the levels of HCV proteins in infected cells, suggesting a role in inhibiting viral replication .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It elevates intracellular cAMP levels, leading to reduced expression of inflammatory cytokines such as TNF and ILs .

Research Findings and Case Studies

A detailed examination of research studies highlights the biological activity of this compound:

Study FocusFindingsReference
Anticancer ActivityInhibits proliferation in leukemia cell lines; IC50 ~0.3 µM
Antiviral ActivityReduces HCV protein levels in infected cells
Anti-inflammatory EffectsElevates cAMP; reduces TNF and IL expression

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of fluorophenyl , indole , and pyrrolidine moieties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Indole Derivative : The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Introduction of the Pyrrolidine Moiety : This is achieved via nucleophilic substitution reactions where a suitable leaving group on the indole derivative is replaced by a pyrrolidine group.

The presence of the fluorine atom enhances the compound's electronic properties and biological activity, making it a subject of interest in various research domains.

Scientific Research Applications

N-(4-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has several notable applications:

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its structural components suggest possible interactions with biological targets, which may lead to antiviral, anticancer, and anti-inflammatory activities.

Research indicates that this compound exhibits significant biological activities:

  • Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication mechanisms.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, with ongoing studies to elucidate its mechanisms of action.

Chemical Biology

This compound is utilized as a building block for synthesizing more complex molecules that can serve as probes in biochemical assays or as potential drug candidates.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential:

  • A study demonstrated its effectiveness against certain cancer cell lines, with IC50 values indicating promising anticancer activity .
  • Another investigation focused on its antiviral properties, showing inhibition of viral replication in cell cultures .

Q & A

Q. How can researchers optimize the synthesis of N-(4-fluorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide to improve yield and purity?

  • Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For example:
  • Step 1 : Coupling the pyrrolidine moiety to the indole core via a 2-oxoethyl linker under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) .

  • Step 2 : Sulfonation at the indole C3 position using chlorosulfonic acid, followed by reaction with N-(4-fluorophenyl)acetamide .

  • Monitoring : Use thin-layer chromatography (TLC) and HPLC to track intermediates, and NMR spectroscopy to confirm regioselectivity .

  • Yield Optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) and temperature gradients to minimize side reactions .

    Data Table 1 : Key Reaction Parameters

    StepReagents/ConditionsMonitoring TechniqueYield Range
    1DCC/DMAP, CH₂Cl₂, 0°C → RTTLC (EtOAc/hexane)60-75%
    2ClSO₃H, 0°C → 50°CHPLC (C18 column)40-55%
    3Acetamide coupling, K₂CO₃, DMF¹H NMR (DMSO-d₆)70-85%

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., indole C3 sulfonation, pyrrolidine N-alkylation) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ for C₂₂H₂₁FN₃O₄S: 442.1234) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) .
  • Solubility Adjustments : Address discrepancies caused by DMSO concentration variations (e.g., >0.1% DMSO may artifactually inhibit targets) .
  • Metabolite Screening : Use LC-MS to identify active metabolites in cell culture media that may confound results .
  • Structural Confirmation : Re-synthesize batches with conflicting data and re-test to rule out synthetic variability .

Q. What strategies are recommended for studying the compound’s mechanism of action when target proteins are unknown?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from lysates .

  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with kinase or GPCR domains .

  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

  • Mutagenesis Screens : Generate resistant cell lines and sequence candidate targets (e.g., ATP-binding pocket mutations in kinases) .

    Data Table 2 : Example Computational Docking Results

    Target ProteinDocking Score (kcal/mol)Predicted Binding Site
    EGFR Kinase-9.2ATP-binding pocket
    PARP1-8.7NAD⁺-binding domain

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s metabolic stability?

  • Methodological Answer :
  • Derivatization : Modify the pyrrolidine ring (e.g., introduce methyl groups to reduce CYP450-mediated oxidation) .
  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways in hepatocyte models .
  • In Silico Predictions : Apply ADMET software (e.g., SwissADME) to prioritize analogs with lower clearance rates .
  • In Vitro Stability Assays : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

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